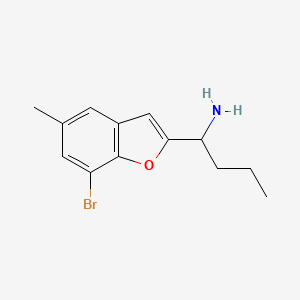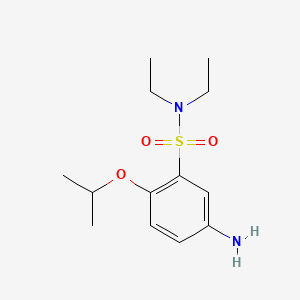
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is a versatile chemical compound widely used in scientific research. Its applications span across pharmaceutical development, organic synthesis, and medicinal chemistry studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with diethylamine and isopropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and bases like sodium hydride or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various alkoxy derivatives depending on the substituent used.
Applications De Recherche Scientifique
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is extensively used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
- 4-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide
Uniqueness
5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and isopropoxy groups significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C13H22N2O3S |
|---|---|
Poids moléculaire |
286.39 g/mol |
Nom IUPAC |
5-amino-N,N-diethyl-2-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)13-9-11(14)7-8-12(13)18-10(3)4/h7-10H,5-6,14H2,1-4H3 |
Clé InChI |
HKZDDLVYQAVVMM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13492742.png)
![rac-(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13492746.png)
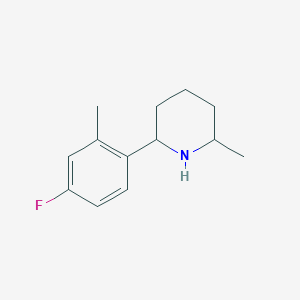

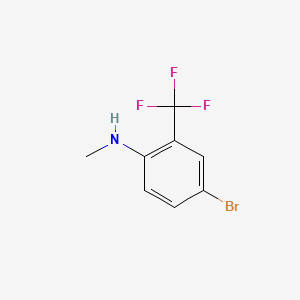
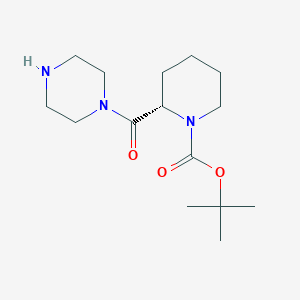
![{1-[(Oxan-4-yl)methyl]-1h-pyrazol-4-yl}methanol](/img/structure/B13492784.png)

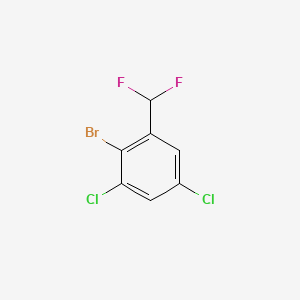
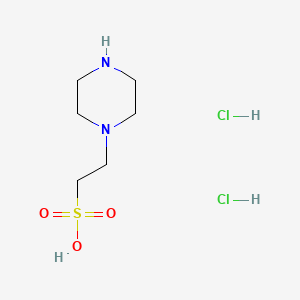

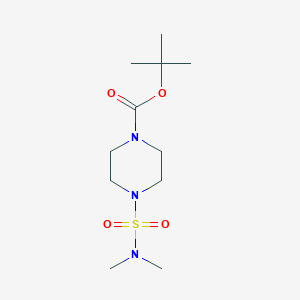
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
